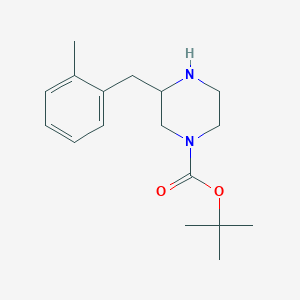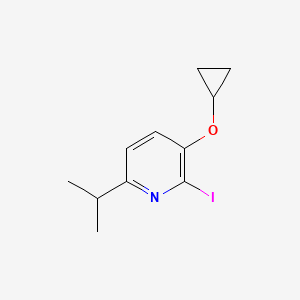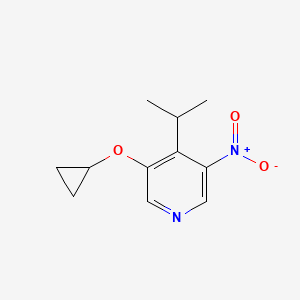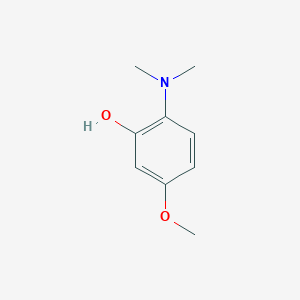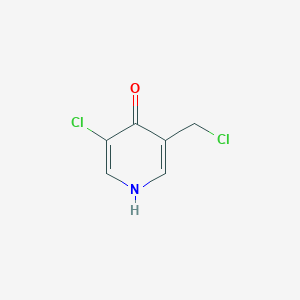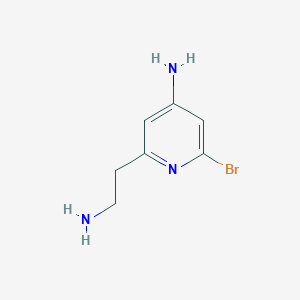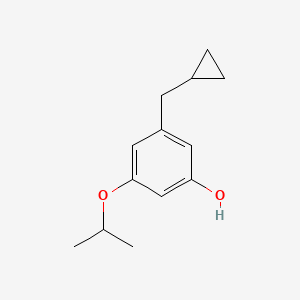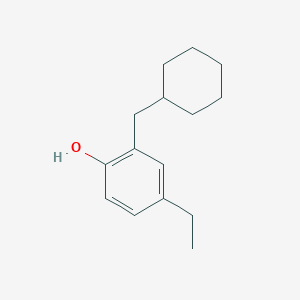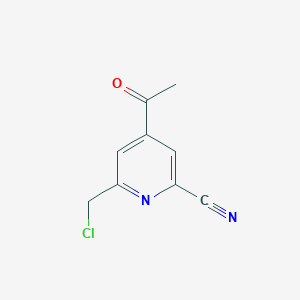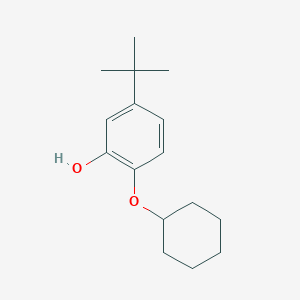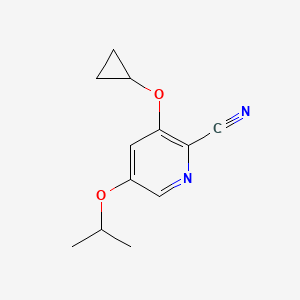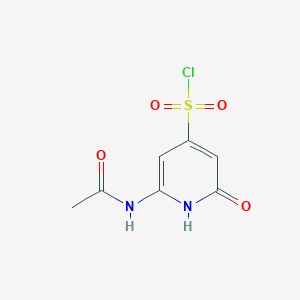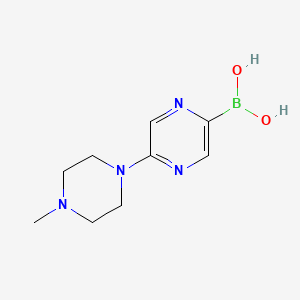
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with an appropriate amine or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could produce a variety of substituted naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with naphthyridine structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. This could include studies on their efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be leveraged to create products with specific desired effects.
Wirkmechanismus
The mechanism of action of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituent, which might affect its reactivity and biological activity.
5-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical properties and interactions.
5-Methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom in 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can significantly influence its chemical reactivity and biological interactions. Chlorine atoms can participate in various types of chemical reactions and can also affect the compound’s lipophilicity, which in turn can influence its biological activity and pharmacokinetics.
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
5-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h3-4H,1-2H2,(H,11,12) |
InChI-Schlüssel |
QZEDGNBYPZPAGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


